Tetrasodium EDTA 4% vs. Sodium Citrate 4%: Alteplase Use Reduction in Hemodialysis Catheter Locking
In a multi-center retrospective cohort study of 288 hemodialysis patients, Tetrasodium EDTA 4% lock solution reduced alteplase use by 37% relative to sodium citrate 4% lock solution (incidence rate ratio 0.63, 95% CI 0.44–0.91; p=0.01) [1]. Pump speeds ≥300 mL/min were maintained in 93.6% of EDTA-locked catheters versus 90.8% of citrate-locked catheters (p=0.48) [1].
| Evidence Dimension | Alteplase usage for catheter thrombosis |
|---|---|
| Target Compound Data | Incidence rate ratio 0.63 vs. citrate; 93.6% pump speed ≥300 mL/min |
| Comparator Or Baseline | Sodium citrate 4% lock solution |
| Quantified Difference | 37% relative reduction in alteplase use (p=0.01) |
| Conditions | Retrospective cohort study, 288 hemodialysis patients with tunneled CVCs, 6-month follow-up |
Why This Matters
This reduction in alteplase usage translates to lower procedural costs and fewer catheter interventions, directly impacting clinical procurement decisions.
- [1] Gage B, Shalansky K, Lau W, et al. Comparison of Tetrasodium EDTA 4% with Sodium Citrate 4% as Line-Locking Solutions at 2 Tertiary Hemodialysis Centres. Can J Hosp Pharm. 2024;77(1):e3413. View Source
